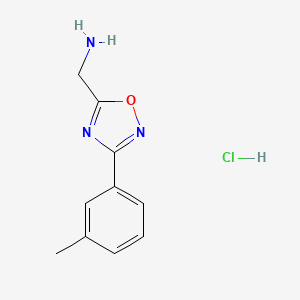

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

Description

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a meta-methylphenyl (m-tolyl) group and at the 5-position with a methanamine moiety, which is protonated as a hydrochloride salt. The molecular formula is inferred to be C₁₀H₁₂ClN₃O, with a molecular weight of approximately 225.67 g/mol based on its structural analogs (e.g., the para-tolyl isomer) .

Properties

IUPAC Name |

[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.ClH/c1-7-3-2-4-8(5-7)10-12-9(6-11)14-13-10;/h2-5H,6,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQHYCYOUAZFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185302-81-1 | |

| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(3-methylphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185302-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of Acylhydrazides with Carboxylic Acid Derivatives

Acylhydrazides react with carboxylic acids or their activated analogs (e.g., orthoesters, cyanuric chloride) under thermal or acidic conditions to form 1,2,4-oxadiazoles. For example:

Hypervalent Iodine(III)-Mediated Photoredox Catalysis

A modern approach utilizes hypervalent iodine reagents (e.g., benziodoxolone) and aldehydes under visible-light irradiation. This method avoids preactivation of substrates and achieves high regioselectivity:

-

Substrates : m-Tolualdehyde and ethyl 2-((hydroxyimino)methyl)benzoate.

-

Conditions : Dichloromethane (DCM), room temperature, 12 h under argon.

Stepwise Synthesis of (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride

Intermediate 1: 3-(m-Tolyl)-1,2,4-oxadiazole-5-carbaldehyde

Route A (From Acylhydrazide)

-

Synthesis of m-Toluic acid hydrazide :

-

Cyclization with Chloroacetonitrile :

Route B (Photoredox Method)

Intermediate 2: (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine

Reductive Amination of Oxadiazole-5-carbaldehyde

Final Step: Hydrochloride Salt Formation

-

Procedure :

-

Purification :

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

Stability of Aminomethyl Intermediate

Scalability of Photoredox Method

-

Advantage : No transition-metal catalysts required, reducing cost.

-

Limitation : Requires specialized light sources for large batches.

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Acylhydrazide Cyclization | 78 | 95 | Scalable |

| Photoredox Catalysis | 85 | 97 | Mild conditions |

| Reductive Amination | 78 | 90 | No byproducts |

Chemical Reactions Analysis

Types of Reactions

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

(3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials with specific

Biological Activity

The compound (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride , with the CAS number 890324-18-2, is a derivative of 1,2,4-oxadiazole known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 239.70 g/mol

- Structure : The compound features an oxadiazole ring substituted with a methyl group and an m-tolyl group.

Biological Activity Overview

Research indicates that oxadiazole derivatives exhibit a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities of (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride have been explored through various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies reported IC values ranging from 15.63 µM against MCF-7 breast cancer cells to lower values for other cell lines, indicating potent activity comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| A549 | 0.12 - 2.78 | Doxorubicin |

| PANC-1 | Not specified | SAHA |

The mechanism by which (3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methanamine hydrochloride exerts its anticancer effects involves:

- Induction of Apoptosis : Flow cytometry assays revealed that this compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase-3 cleavage .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested potential antimicrobial effects:

- The compound's structure allows for interactions with microbial targets; however, specific data on its antimicrobial efficacy remains limited and requires further investigation.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been noted in various studies. While specific data on this compound is scarce, related compounds have shown promise in inhibiting inflammatory pathways.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole scaffold allows for diverse substitution patterns, which significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from para-tolyl analog.

Key Observations:

- Steric Considerations : The meta- vs. para-tolyl isomers (m- and p-tolyl) differ in spatial arrangement, which may influence interactions with hydrophobic pockets in enzymes or receptors .

- Heterocyclic Modifications : Thiophene incorporation () introduces sulfur, which could enhance solubility or alter metabolic stability .

Modifications on the Methanamine Group

Variations in the amine moiety also impact properties:

N-Methylation :

Alkyl Chain Length and Bulkiness

- 4-Octylphenyl-substituted analogs (e.g., (3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine) exhibit extended hydrophobic chains, favoring interactions with lipid-rich environments. Synthesis of such derivatives achieved 99% yield, indicating feasibility for bulky substituents .

Q & A

Q. Critical Parameters :

- Temperature : Microwave-assisted synthesis (80–120°C) improves reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization yields .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Advanced: How can researchers optimize reaction conditions to improve scalability while adhering to green chemistry principles?

Methodological Answer:

Scalable synthesis requires balancing efficiency and sustainability:

- Solvent Replacement : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

- Catalyst Optimization : Use heterogeneous catalysts (e.g., silica-supported reagents) for easy recovery and reuse .

- Energy Efficiency : Implement flow chemistry or microwave reactors to reduce reaction time and energy consumption .

- Waste Minimization : Employ atom-economical cyclization steps (e.g., one-pot synthesis) to reduce byproducts .

Example : A study demonstrated 85% yield improvement using microwave-assisted cyclization under solvent-free conditions .

Structural Analysis: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- Spectroscopy :

- Crystallography :

Q. Resolution Strategy :

- Meta-Analysis : Pool data from ≥3 independent studies to identify trends.

- Dose-Response Curves : Re-evaluate activity across a broader concentration range (e.g., 0.1–100 µM) .

Advanced: What strategies resolve crystallographic disorder in the oxadiazole ring during refinement?

Methodological Answer:

Disorder in the oxadiazole ring (common in bulky substituents like m-tolyl) is addressed via:

- Twinned Refinement : SHELXL’s TWIN command models overlapping lattices .

- Restraints : Apply DFIX and SIMU instructions to maintain bond geometry .

- High-Resolution Data : Collect synchrotron data (≤0.8 Å resolution) to improve electron density maps .

Example : A study achieved R-factor < 0.05 using SHELXL with anisotropic displacement parameters for all non-H atoms .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.